2-(Methylthio)ethyl acetate

Vue d'ensemble

Description

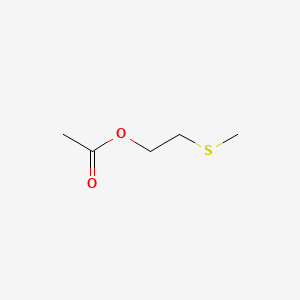

2-(Methylthio)ethyl acetate is an organic compound with the molecular formula C5H10O2S. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known for its presence in various fruits and vegetables, contributing to their characteristic aromas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Methylthio)ethyl acetate can be synthesized through the esterification of 2-(methylthio)ethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of the compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylthio)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of 2-(methylthio)ethanol.

Substitution: Formation of various substituted esters.

Applications De Recherche Scientifique

Flavoring Agent in Food Products

One of the most significant applications of 2-(Methylthio)ethyl acetate is as a flavoring agent . It is particularly valued for its tropical fruit and melon flavors, contributing to the sensory profile of various food products. The compound is used at specific concentrations depending on the type of food:

| Food Product | Concentration (ppm) |

|---|---|

| Beverages | 1-5 |

| Fruit ices and gelatine | 2-10 |

| Fish and meat products | 0.01-0.2 |

| Soups | 0.05-0.1 |

These concentrations highlight its effectiveness in imparting flavor without overwhelming the product's overall taste profile .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard during the determination of volatile sulfur compounds, particularly in beverages like port wine. Its ability to provide reliable results makes it a valuable tool for quality control in the food and beverage industry .

Sensory Analysis

Research has shown that this compound is one of the dominant sulfur compounds found in melon cultivars. Its presence has been linked to the characteristic aroma and flavor profiles of these fruits, making it essential for sensory analysis in agricultural research .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. A case study demonstrated its effectiveness against Staphylococcus aureus, indicating potential applications in food preservation and safety . The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showcasing its capability to inhibit bacterial growth.

Regulatory Status and Safety

The compound is recognized by regulatory bodies such as FEMA (Flavor and Extract Manufacturers Association) with FEMA number 4560, indicating its status as a Generally Recognized As Safe (GRAS) substance when used as a flavoring agent . This regulatory approval is critical for its widespread use in food products.

Mécanisme D'action

The mechanism of action of 2-(Methylthio)ethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetate: A common ester with a similar fruity odor but lacks the sulfur atom present in 2-(Methylthio)ethyl acetate.

Methyl acetate: Another ester with a fruity odor, but with a simpler structure.

2-(Methylthio)ethanol: The alcohol precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of the sulfur atom, which contributes to its distinct aroma and reactivity. This sulfur-containing ester is particularly valuable in the flavor and fragrance industry for creating complex and appealing scents .

Activité Biologique

2-(Methylthio)ethyl acetate, with the chemical formula CHOS, is an organic compound that has garnered attention for its potential biological activities. This compound is a member of the thioether family and is primarily studied for its applications in various fields, including medicinal chemistry, agriculture, and food science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 118.20 g/mol

- CAS Number : 5862-47-5

- Structural Formula :

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is primarily due to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from damage .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens. It has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

- Modulation of Enzyme Activities : The compound interacts with specific enzymes involved in metabolic pathways. This interaction can lead to alterations in enzyme activity, influencing various biochemical processes within organisms .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | High | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Modulation | Alters metabolic pathways |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a significant reduction in radical concentration, indicating strong antioxidant potential. The compound's ability to scavenge free radicals was comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. These findings suggest its potential application in developing new antimicrobial agents.

Pharmacological Applications

The biological activities of this compound open avenues for its application in various fields:

- Pharmaceuticals : Its antioxidant and antimicrobial properties make it a candidate for drug formulation aimed at treating infections and oxidative stress-related diseases.

- Agriculture : The compound may serve as a natural pesticide due to its antimicrobial effects against plant pathogens.

- Food Industry : Its potential as a preservative or flavoring agent is being explored due to its unique chemical properties.

Propriétés

IUPAC Name |

2-methylsulfanylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKBSVHIBIPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009988 | |

| Record name | 2-(Methylthio)ethanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet rancid meat-like aroma | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.076 (20°) | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5862-47-5 | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLTHIO)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Methylthio)ethyl acetate in the aroma of 'Miyabi' melons?

A1: While this compound is present at a relatively high concentration in 'Miyabi' melons [, ], sniffing panels were unable to perceive its odor []. This suggests that while detectable through analytical methods, it may not significantly contribute to the overall perceived aroma of this specific melon cultivar. Other sulfur-containing compounds like 3-(methylthio)propyl acetate and ethyl (methylthio) acetate were found to be more important for the melon's grassy aroma [].

Q2: How were the volatile compounds, including this compound, extracted and analyzed in the 'Miyabi' melons?

A2: Researchers compared three different extraction methods: Porapak Q column concentration method (PQM), direct headspace sampling method (DHSM), and simultaneous distillation extraction method (SDEM) []. They found that PQM was superior in extracting a wider range of volatile compounds, including this compound, without degrading the melon's aroma []. The extracted compounds were then identified and quantified using GC-MS and compared to known standards [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.